![molecular formula C20H22F2N2OS B5534231 2-(3,4-difluorobenzyl)-8-(2-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5534231.png)
2-(3,4-difluorobenzyl)-8-(2-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decan-3-one derivatives involves multiple steps, including the formation of the spirocyclic core, introduction of fluorine atoms, and attachment of specific functional groups at designated positions on the benzyl and thienylmethyl segments. Techniques such as microwave-assisted synthesis have been employed to achieve the desired structures with high efficiency and selectivity. Compounds within this family, including those with modifications at the 8-position, have been synthesized to investigate their biological activities (Patel et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound features a diazaspiro[4.5]decan-3-one core, which is crucial for its biological activity. The presence of difluorobenzyl and thienylmethyl groups introduces significant steric and electronic effects, influencing the molecule's reactivity and interaction with biological targets. The spatial arrangement of these groups affects the compound's ability to bind to receptors or enzymes, underscoring the importance of stereochemistry in its design (Li et al., 2020).
Chemical Reactions and Properties
Diazaspiro[4.5]decan-3-ones undergo various chemical reactions, including substitutions and cyclizations, which allow for the introduction or modification of functional groups. These reactions are essential for tailoring the compound's properties for specific applications. The fluorine atoms present in the compound contribute to its reactivity, potentially affecting its interaction with biological systems and its metabolic stability (Zhou et al., 2010).
Propriétés
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-8-(thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2OS/c21-17-4-3-15(10-18(17)22)12-24-14-20(11-19(24)25)5-7-23(8-6-20)13-16-2-1-9-26-16/h1-4,9-10H,5-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURHHQDTVLDUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CC3=CC(=C(C=C3)F)F)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorobenzyl)-8-(2-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1S)-1-{[6-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}propyl)amine](/img/structure/B5534148.png)
![2-[(2-chlorophenyl)(4H-1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol](/img/structure/B5534160.png)
![N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5534167.png)

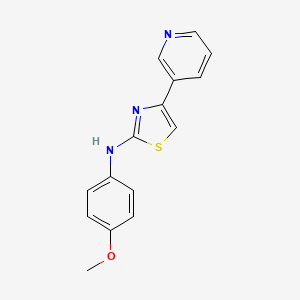
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-fluoro-2-pyridinyl)-3-pyrrolidinyl]-1-propanesulfonamide hydrochloride](/img/structure/B5534193.png)
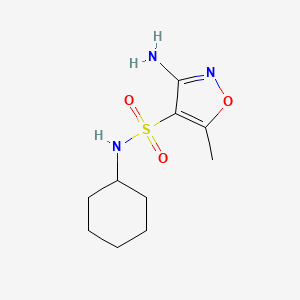
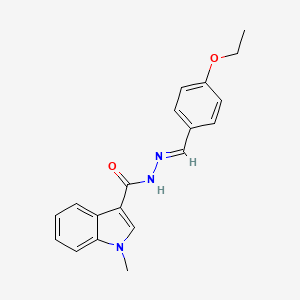
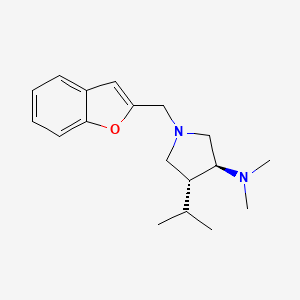

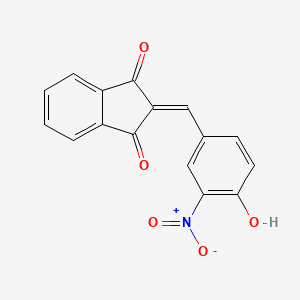
![5-[4-(dimethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5534220.png)
![2-{[(3-hydroxypropyl)amino]carbonyl}benzoic acid](/img/structure/B5534234.png)
![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5534246.png)